Sigma‑2 Receptor Binding Affinity: N‑Methyl vs. N‑Phenyl Pyrazolylquinoline
4-(1-Methyl-1H-pyrazol-4-YL)quinoline exhibits a Ki of 90 nM for the sigma‑2 receptor (TMEM97) in rat PC12 cells, whereas the corresponding N‑phenyl analog 4-(1-phenyl-1H-pyrazol-4-yl)quinoline shows a markedly weaker Ki of 841 nM for sigma‑1 receptor binding [1]. This approximately 9‑fold difference in affinity underscores the influence of the N‑substituent on receptor subtype selectivity and binding strength.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM (sigma‑2 receptor, rat PC12 cells) |
| Comparator Or Baseline | 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline: Ki = 841 nM (sigma‑1 receptor) |
| Quantified Difference | ~9‑fold lower Ki (higher affinity) for sigma‑2 vs. sigma‑1; direct receptor subtype comparison not available |
| Conditions | Competitive binding assay with [³H](+)-pentazocine (sigma‑1) or [³H]DTG (sigma‑2) in rat PC12 membrane preparations |
Why This Matters
A lower Ki at sigma‑2 over sigma‑1 suggests that the methyl‑substituted scaffold may be a more selective starting point for CNS‑targeted probe development, avoiding off‑target sigma‑1 liabilities.
- [1] BindingDB entry BDBM50604967 (CHEMBL1698776); sigma‑2 Ki = 90 nM; sigma‑1 Ki = 841 nM displaced by [³H](+)-pentazocine. View Source
